molecular formula C12H16O2 B12529185 (3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene CAS No. 870002-59-8

(3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene

Cat. No.: B12529185
CAS No.: 870002-59-8
M. Wt: 192.25 g/mol
InChI Key: IAHKUDRKQFPIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene: is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a (3,3-dimethoxy-2-methylprop-1-en-1-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3,3-dimethoxy-2-methylprop-1-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: (3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

    (3,3-Dimethoxyprop-1-en-1-yl)benzene: Lacks the methyl group on the propene chain.

    (3,3-Dimethoxy-2-methylprop-1-en-1-yl)toluene: Contains an additional methyl group on the benzene ring.

    (3,3-Dimethoxy-2-methylprop-1-en-1-yl)phenol: Contains a hydroxyl group on the benzene ring.

Uniqueness: (3,3-Dimethoxy-2-methylprop-1-en-1-yl)benzene is unique due to the presence of both methoxy groups and a methyl group on the propene chain, which can influence its reactivity and physical properties. This structural uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

870002-59-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(3,3-dimethoxy-2-methylprop-1-enyl)benzene

InChI

InChI=1S/C12H16O2/c1-10(12(13-2)14-3)9-11-7-5-4-6-8-11/h4-9,12H,1-3H3

InChI Key

IAHKUDRKQFPIFD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)C(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.